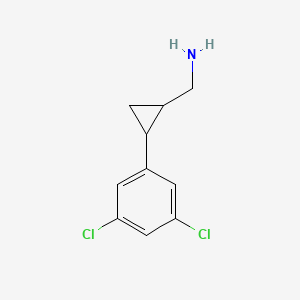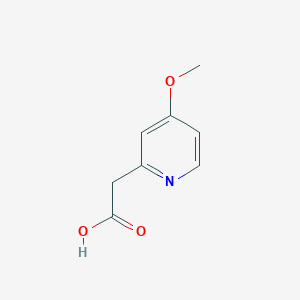
2-(4-Methoxypyridin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a methoxy group (-OCH3) at the 4-position of the pyridine ring and an acetic acid moiety (-CH2COOH) at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromo group is replaced by the acetic acid moiety.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-methoxypyridine-2-boronic acid is coupled with bromoacetic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura coupling reaction is often preferred for industrial production due to its scalability and efficiency .
化学反应分析
Types of Reactions
2-(4-Methoxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-hydroxypyridin-2-yl)acetic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(4-methoxypyridin-2-yl)ethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 2-(4-Hydroxypyridin-2-yl)acetic acid
Reduction: 2-(4-Methoxypyridin-2-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methoxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(4-Methoxypyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
相似化合物的比较
2-(4-Methoxypyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(2-Methoxypyridin-4-yl)acetic acid: This compound has the methoxy group at the 2-position instead of the 4-position.
2-(5-Methoxypyridin-2-yl)acetic acid: Here, the methoxy group is at the 5-position.
Its distinct structure allows for targeted modifications, making it a valuable compound in various fields of research .
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
2-(4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7-2-3-9-6(4-7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChI 键 |
OJOYZINHBJNSHE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


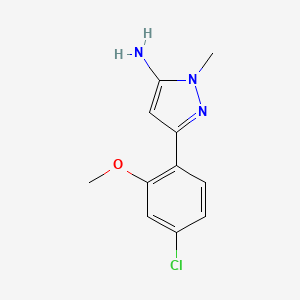
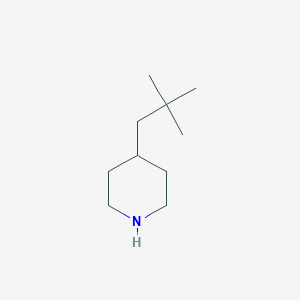
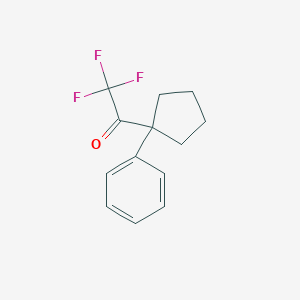
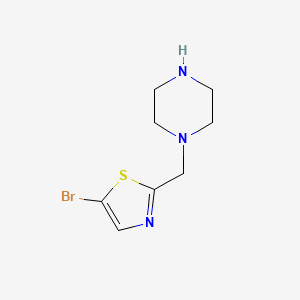
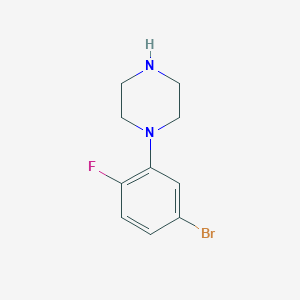
![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
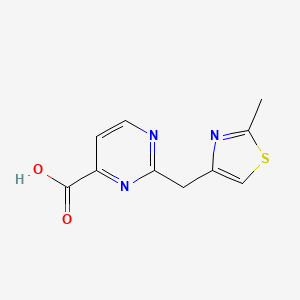
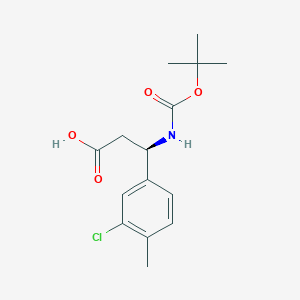
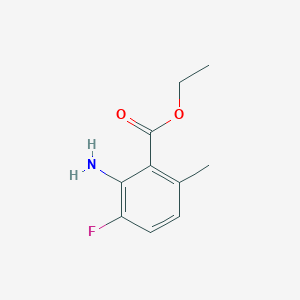
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
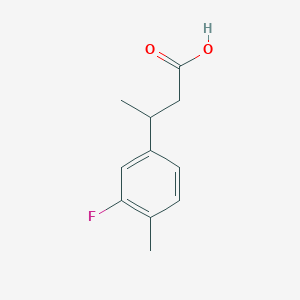
![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)
